3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form 3,4-dichlorobenzyl sulfide. This intermediate is then reacted with 3-methoxyphenylhydrazine to form the corresponding hydrazone. The final step involves cyclization of the hydrazone with triethyl orthoformate to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the triazole ring and the dichlorobenzyl group contributes to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to similar compounds, 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C16H14Cl2N4OS |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-23-12-4-2-3-11(8-12)15-20-21-16(22(15)19)24-9-10-5-6-13(17)14(18)7-10/h2-8H,9,19H2,1H3 |
InChI Key |
GEAPSVSGSZYZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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